molecular formula C15H24BrN5O2 B13999855 tert-Butyl (1-(6-amino-5-bromopyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate

tert-Butyl (1-(6-amino-5-bromopyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate

Cat. No.: B13999855
M. Wt: 386.29 g/mol
InChI Key: PAACOBZSMKAJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-(6-amino-5-bromopyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate is a complex organic compound that features a pyrazine ring substituted with an amino and bromine group, a piperidine ring, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(6-amino-5-bromopyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Amination: The amino group can be introduced via nucleophilic substitution reactions using suitable amine sources.

    Piperidine Ring Formation: The piperidine ring can be constructed through cyclization reactions involving appropriate starting materials.

    Carbamate Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(6-amino-5-bromopyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: De-brominated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (1-(6-amino-5-bromopyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(6-amino-5-bromopyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and bromine groups on the pyrazine ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1-(6-amino-5-chloropyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate: Similar structure but with a chlorine atom instead of bromine.

    tert-Butyl (1-(6-amino-5-fluoropyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate: Similar structure but with a fluorine atom instead of bromine.

    tert-Butyl (1-(6-amino-5-iodopyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of tert-Butyl (1-(6-amino-5-bromopyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain molecular targets.

Properties

Molecular Formula

C15H24BrN5O2

Molecular Weight

386.29 g/mol

IUPAC Name

tert-butyl N-[1-(6-amino-5-bromopyrazin-2-yl)-4-methylpiperidin-4-yl]carbamate

InChI

InChI=1S/C15H24BrN5O2/c1-14(2,3)23-13(22)20-15(4)5-7-21(8-6-15)10-9-18-11(16)12(17)19-10/h9H,5-8H2,1-4H3,(H2,17,19)(H,20,22)

InChI Key

PAACOBZSMKAJRR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2=CN=C(C(=N2)N)Br)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.